molecular formula C6H14N2O B129603 (1-Methylpiperazin-2-yl)methanol CAS No. 141108-61-4

(1-Methylpiperazin-2-yl)methanol

Cat. No.: B129603
CAS No.: 141108-61-4
M. Wt: 130.19 g/mol
InChI Key: ZBIWOALTDQQQTG-UHFFFAOYSA-N
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Description

Contextual Significance of Piperazine (B1678402) Derivatives in Organic and Medicinal Chemistry

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is considered a "privileged structure" in medicinal chemistry. This is attributed to its ability to confer favorable physicochemical properties to molecules, such as improved aqueous solubility and the capacity to form hydrogen bonds, which can enhance pharmacokinetic profiles and target binding affinity. Piperazine derivatives are integral components of numerous established drugs and are actively investigated for the development of new therapeutic agents across a wide spectrum of diseases.

Historical Overview of the Research and Initial Characterization of (1-Methylpiperazin-2-yl)methanol

The exploration of chiral piperazine derivatives, including those with a hydroxymethyl substituent, has its roots in the broader investigation of amino acid-derived synthons. A notable approach to the synthesis of chiral (piperazin-2-yl)methanol derivatives involves starting from the proteinogenic amino acid (S)-serine. researchgate.net This synthetic strategy allows for the creation of enantiomerically pure piperazine structures. The key step in such syntheses often involves the reaction of a chloroacetamide derivative with various primary amines to form diastereomeric bicyclic piperazinediones, which are then further transformed into the desired piperazine-alcohols. researchgate.net

The characterization of this compound and its salts, such as the dihydrochloride (B599025) form, has been crucial for its use in further synthetic applications. chemshuttle.com Standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to confirm its structure and purity.

Current State of Research and Unaddressed Challenges Related to this compound

The current research landscape for this compound is predominantly focused on its application as a synthetic building block in medicinal chemistry programs. While its role as an intermediate is established, detailed public research focusing solely on the compound itself and its broader reactivity is limited.

One of the ongoing challenges in the synthesis of this compound and its derivatives is the development of highly efficient and stereoselective synthetic routes. While methods starting from chiral precursors like (S)-serine exist, the exploration of more streamlined and cost-effective synthetic strategies remains an active area of interest. researchgate.net Furthermore, a comprehensive investigation into the full scope of its chemical transformations and the systematic exploration of its potential in other areas of chemical research beyond its current applications present unaddressed opportunities for future studies.

Chemical Compound Data

Below are interactive tables detailing the key chemical compounds mentioned in this article.

Table 1: this compound and its Dihydrochloride Salt
Compound NameCAS NumberMolecular FormulaAppearance
This compoundNot explicitly foundC6H14N2ONot explicitly found
This compound dihydrochloride1312784-83-0C6H16Cl2N2OWhite to yellow powder or crystals
Table 2: Related Piperazine and Precursor Compounds
Compound NameSignificance
(S)-SerineA starting material for the synthesis of chiral (piperazin-2-yl)methanol derivatives. researchgate.net
1-Methylpiperazine (B117243)A related piperazine derivative with various industrial and pharmaceutical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpiperazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-3-2-7-4-6(8)5-9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIWOALTDQQQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Methylpiperazin 2 Yl Methanol

Chemo- and Regioselective Synthetic Routes to the Piperazine (B1678402) Core of (1-Methylpiperazin-2-yl)methanol

The construction of the asymmetrically substituted piperazine ring in this compound requires careful strategic planning to ensure the correct placement of the N-methyl and C-hydroxymethyl groups. Methodologies can be broadly categorized into those that build the heterocyclic ring from acyclic precursors and those that modify a pre-existing piperazine structure.

Ring-closing or cyclization strategies are a cornerstone of heterocyclic synthesis, offering a powerful way to construct the piperazine core from linear diamine precursors. mdpi.com These methods often involve the formation of two new carbon-nitrogen bonds in a sequential or concerted fashion. A significant advantage is the ability to install desired substituents on the acyclic precursor before cyclization, thereby controlling the final substitution pattern.

One common approach involves the double N-alkylation of a 1,2-diamine with a dielectrophile. For the synthesis of a this compound precursor, this could involve reacting N-methylethylenediamine with a 1,2-dihaloethane derivative bearing a protected hydroxymethyl group. However, controlling regioselectivity and preventing oligomerization can be challenging.

More refined methods include intramolecular cyclization reactions. A prominent strategy is the reductive cyclization of dioximes, which can be formed from the sequential double Michael addition of nitrosoalkene synthons to a primary amine. mdpi.com This method allows for the synthesis of piperazines with substituents at both carbon and nitrogen atoms. mdpi.com The proposed mechanism involves the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently reduced to the piperazine. mdpi.com

Another effective ring-closing strategy is the aza-Michael reaction followed by intramolecular SN2 ring closure. nih.gov In this sequence, a 1,2-diamine can be reacted with an α,β-unsaturated ester, followed by cyclization to furnish the piperazine core. nih.gov While highly effective for certain substitution patterns, steric hindrance from bulky substituents can sometimes hamper the initial Michael addition. nih.gov The table below summarizes key ring-closing strategies applicable to piperazine synthesis.

Ring-Closing Strategy Key Precursors Typical Reagents & Conditions Advantages/Disadvantages
Reductive Amination of Diketones α-Diketone, N-methylethylenediamineH₂, Metal Catalyst (e.g., Pd/C, Raney Ni)Direct, can be stereoselective. Requires specific diketone precursor.
Aza-Michael/SN2 Cascade nih.gov1,2-Diamine, α,β-Unsaturated EsterBase, followed by cyclizationGood for 2,3-disubstituted piperazines. Can be sensitive to sterics.
Reductive Cyclization of Dioximes mdpi.comDioxime (from amine + nitrosoalkene)H₂, Pd/CVersatile for C- and N-substituted piperazines. Can be highly stereoselective.
Dimerization of Aziridines mdpi.comSubstituted AziridineLewis or Brønsted Acid[3+3] dimerization provides highly substituted piperazines.
Reaction with Vinyl Sulfonium Salts nih.gov1,2-Diamine, Vinyl Diphenyl Sulfonium ReagentBasePractical route to differentially protected 2-substituted piperazines.

An alternative to de novo ring synthesis is the functionalization of a pre-formed piperazine ring. This approach is attractive given the commercial availability of piperazine and some of its simple derivatives. The primary challenge lies in the selective functionalization of specific nitrogen and carbon atoms. For this compound, this requires sequential N-methylation and C-hydroxymethylation.

N-methylation of piperazine is a well-established industrial process. A common method is reductive amination using formaldehyde (B43269), where piperazine reacts to form a condensation product that is then hydrogenated in the presence of a catalyst like Raney Nickel or Palladium on carbon (Pd/C) to yield N-methylpiperazine. google.com The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is another classic method, though newer procedures aim to avoid corrosive reagents and high pressures. google.com

The direct functionalization of a C-H bond at the 2-position of the piperazine ring is a more modern and highly sought-after transformation. encyclopedia.pub Significant progress has been made using photoredox catalysis, which can activate the C-H bond adjacent to a nitrogen atom for subsequent arylation, alkylation, or vinylation. mdpi.comresearchgate.net These methods often rely on the generation of an α-amino radical via a single electron transfer (SET) mechanism, which then couples with a suitable partner. mdpi.com For instance, an N-protected piperazine can be subjected to photoredox conditions in the presence of a suitable electrophile to install a functional group at the C2 position. mdpi.comencyclopedia.pub

Another powerful technique is directed ortho-metalation, or more accurately for heterocycles, α-lithiation. By using a directing group such as a Boc (tert-butoxycarbonyl) group on one of the nitrogens, a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand like TMEDA or sparteine, can selectively deprotonate the adjacent C-H bond. nih.gov The resulting organolithium intermediate can then be trapped with an electrophile, such as formaldehyde, to introduce the hydroxymethyl group. This method provides excellent regiocontrol for C2-functionalization. nih.gov

Functionalization Step Substrate Reagents & Conditions Key Outcome
N-Methylation google.comPiperazineFormaldehyde, H₂, Raney NiSelective formation of N-methylpiperazine.
C-H Hydroxymethylation (via Lithiation) nih.govN-Boc-piperazine1. s-BuLi/sparteine 2. Formaldehyde (HCHO)Regioselective introduction of -CH₂OH at C2.
C-H Arylation (Photoredox) mdpi.comN-Aryl-piperazinePhotocatalyst (e.g., Ir(ppy)₃), Light, Aryl HalideDirect C-C bond formation at C2.
C-H Alkylation (Photoredox) mdpi.comN-Substituted PiperazineAcridinium photocatalyst, Michael acceptorSite-selective C-H alkylation at the position α to the more electron-rich nitrogen.

Stereoselective and Enantioselective Synthesis of this compound

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities. rsc.org This has driven the development of numerous asymmetric synthetic methods.

A classic and reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary. nih.gov In this approach, a chiral molecule is temporarily incorporated into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For piperazine synthesis, a chiral auxiliary can be attached to one of the nitrogen atoms. For example, O'Brien and coworkers have utilized a chiral α-methylbenzyl group on the distal nitrogen (N4) of an N1-Boc-piperazine. nih.gov This auxiliary directs the stereoselective α-lithiation and subsequent trapping with an electrophile, leading to the formation of one diastereomer in preference to the other. nih.gov The auxiliary can then be removed, typically by catalytic hydrogenation, to yield the enantiomerically enriched C2-substituted piperazine. nih.gov

Another approach involves using proteinogenic amino acids, such as (S)-serine, as the chiral starting material. researchgate.net A synthetic sequence starting from serine can lead to a chiral piperazinedione intermediate. The key step often involves the reaction of a serine-derived chloroacetamide with a primary amine to form diastereomeric bicyclic piperazinediones, which can then be separated and reduced to the desired chiral piperazine derivative. researchgate.net

Catalytic asymmetric methods are highly desirable as they require only a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. diva-portal.org Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of chiral piperazines.

Transition-metal-catalyzed asymmetric hydrogenation is one of the most powerful methods for creating stereocenters. nih.gov This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a pyrazine (B50134), dihydropyrazine (B8608421), or pyrazinone, using a chiral metal complex. nih.govdicp.ac.cnrsc.org For instance, a 2-substituted dehydromorpholine, a structural analogue, can be hydrogenated with excellent enantioselectivity using a rhodium complex with a large-bite-angle bisphosphine ligand. nih.gov A similar strategy could be applied to a suitably substituted dihydropyrazine precursor of this compound. Stoltz and coworkers have also reported a landmark palladium-catalyzed asymmetric allylic alkylation to produce chiral piperazin-2-ones, which are versatile precursors to chiral piperazines. nih.govnih.gov

More recently, copper-catalyzed dearomatization of pyrazine has been shown to produce chiral C-substituted piperazine precursors with high enantiomeric excess. nih.gov This method uses a chiral ligand to control the enantioselective addition of an alkyne to the pyrazine ring, yielding a dihydropyrazine that can be further functionalized. nih.gov

Catalytic Method Precursor Type Catalyst System Key Transformation
Asymmetric Hydrogenation dicp.ac.cnrsc.orgPyrazin-2-olPd catalyst, Chiral Ligand (e.g., f-spiroPhos)Hydrogenation of C=C bond to form chiral piperazin-2-one (B30754).
Asymmetric Allylic Alkylation nih.govPiperazin-2-onePd catalyst, Chiral LigandEnantioselective allylation α to the carbonyl group.
Asymmetric Transfer Hydrogenation researchgate.netCyclic ImineRh-TsDPEN catalyst, Formic Acid/BaseEnantioselective reduction of C=N bond.
Asymmetric Dearomatization nih.govPyrazineCu salt, Chiral Ligand (e.g., StackPhos)Enantioselective dearomatization to form chiral dihydropyrazines.

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already possesses one, with the existing center influencing the stereochemical outcome of the reaction. This strategy is particularly effective when starting from a readily available chiral building block from the "chiral pool," such as an amino acid or a sugar.

A key diastereoselective transformation is the reduction of a ketone or imine. For example, the reduction of a chiral 3-substituted piperazin-2-one can proceed with high diastereoselectivity. The pre-existing substituent at the 3-position sterically hinders one face of the carbonyl group, directing the hydride delivery from the opposite, less-hindered face to produce a cis or trans product selectively. wikipedia.orguwindsor.ca Various reducing agents, from simple borohydrides to more complex reagents like L-selectride, can be used to control this selectivity.

Similarly, diastereoselective nucleophilic additions to chiral imines or related derivatives are a powerful tool. The use of sulfinylimines bearing Ellman's auxiliary has been reported for the diastereoselective synthesis of trifluoromethylated piperazines, demonstrating the high level of control achievable with this method. nih.gov This approach allows for the construction of the C2-stereocenter relative to another stereocenter within the molecule, providing access to specific diastereomers of piperazine precursors. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. These principles guide the development of synthetic routes that are safer, more efficient, and produce less waste.

Solvent-Free and Water-Mediated Synthesis of this compound

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of solvent-free and water-mediated reactions for the synthesis of piperazine derivatives, including this compound, represents a significant step towards greener processes.

While specific research on the solvent-free synthesis of this compound is not extensively documented in publicly available literature, the synthesis of related piperazine derivatives has been demonstrated under solvent-free conditions. For instance, some reactions involving piperazine have been carried out at elevated temperatures without a solvent, suggesting the potential for similar approaches in the synthesis of this compound precursors. nih.gov

Water-mediated synthesis offers an attractive alternative due to the low cost, non-flammability, and low toxicity of water. The synthesis of monosubstituted piperazines has been reported in aqueous media, often utilizing the protonation of piperazine to control reactivity and minimize the formation of by-products. nih.gov A potential route to this compound could involve the reduction of a suitable precursor, such as an ester or a carboxylic acid, in an aqueous system, possibly employing water-soluble catalysts.

Catalyst-Efficient Methodologies for this compound Production

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while reducing energy consumption. The synthesis of this compound can be significantly improved through the use of advanced catalytic systems.

A key step in a potential synthetic route to this compound is the reduction of a carbonyl group, for instance, in a precursor like 1-methylpiperazine-2-carboxylic acid or its ester. Catalytic hydrogenation is a common and efficient method for such reductions. libretexts.org Various catalysts, including those based on precious metals like palladium (Pd) or platinum (Pt) on a carbon support (Pd/C, Pt/C), are effective for the reduction of carboxylic acid derivatives. google.com The efficiency of these catalysts can be high, allowing for lower catalyst loading and milder reaction conditions. For the synthesis of N-methylpiperazine, a related compound, Raney nickel has been employed as a catalyst in the presence of hydrogen. nih.govgoogle.com

The development of homogeneous catalysts, such as ruthenium-based pincer complexes, has also shown promise in the amination of diols, a reaction type that could be adapted for the synthesis of piperazine backbones. researchgate.net The table below summarizes potential catalytic systems applicable to the synthesis of this compound based on transformations of related compounds.

Precursor Functional GroupCatalyst SystemProduct Functional GroupRelevant Findings for Piperazine Derivatives
Carboxylic Acid/EsterPd/C, Pt/C, Ru-based complexesAlcoholHigh yields and selectivity in the reduction of related heterocyclic carboxylic acids. libretexts.orggoogle.com
AmideLiAlH4, NaBH4Amine/AlcoholStandard reduction method for amides, applicable to piperazinone intermediates. google.com
NitrileRaney Nickel, Pd/CAmineEfficient reduction to primary amines, a potential step in building the piperazine ring. libretexts.org

Atom Economy and E-Factor Considerations in this compound Synthesis

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the total weight of waste produced per unit of product. scranton.eduyoutube.comprimescholars.comyoutube.comnih.gov

A hypothetical, highly atom-economical synthesis of this compound could involve the direct addition of methanol (B129727) to a piperazine precursor, though such a direct route is chemically challenging. More practical routes, such as the reduction of 1-methylpiperazine-2-carboxylic acid, have a lower theoretical atom economy due to the loss of oxygen atoms.

Calculating Atom Economy for a Hypothetical Reduction:

Consider the reduction of ethyl 1-methylpiperazine-2-carboxylate to this compound using a reducing agent like lithium aluminum hydride (LiAlH4), followed by an aqueous workup.

Desired Product: this compound (C6H14N2O, MW: 130.19 g/mol )

Reactants: Ethyl 1-methylpiperazine-2-carboxylate (C8H16N2O2, MW: 172.22 g/mol ) + LiAlH4 (MW: 37.95 g/mol )

By-products: Ethanol (B145695), aluminum salts.

The atom economy would be calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this case, the atom economy would be significantly less than 100% due to the formation of by-products.

The E-Factor provides a more comprehensive measure of waste by including solvents, reagents, and reaction workup materials. For many pharmaceutical processes, E-Factors can be high, often exceeding 100, indicating that more waste is produced than the product itself. nih.gov

MetricDefinitionIdeal ValueRelevance to this compound Synthesis
Atom Economy (MW of desired product / Σ MW of all reactants) x 100100%Highlights the efficiency of atom incorporation in a given synthetic route. scranton.eduprimescholars.com
E-Factor Total waste (kg) / Product (kg)0Provides a practical measure of the environmental impact, including all materials used. youtube.comnih.gov

Striving for synthetic routes with higher atom economy and lower E-factors is a primary goal in the green synthesis of this compound. This can be achieved by designing catalytic reactions that minimize the use of stoichiometric reagents and by optimizing processes to reduce solvent use and waste generation.

Flow Chemistry and Continuous Processing for Scalable Production of this compound

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing for the scalable production of fine chemicals and pharmaceuticals, including improved safety, better process control, higher yields, and reduced waste. nih.govmdpi.comwipo.intmdpi.comgoogle.com

The application of continuous flow technology to the synthesis of piperazine derivatives is an active area of research. For instance, the synthesis of a key intermediate for the antipsychotic drug cariprazine, which features a piperazine moiety, has been successfully demonstrated in a continuous-flow system. nih.govmdpi.comwipo.int This process involved a two-step reduction sequence, highlighting the potential for multi-step syntheses in a continuous manner.

A conceptual continuous flow setup for the synthesis of this compound could involve the following stages:

Reactant Pumping: Precise pumping of a solution containing the precursor (e.g., ethyl 1-methylpiperazine-2-carboxylate) and the reducing agent into the reactor system.

Reaction Module: A heated or cooled reactor coil or a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C) where the reduction takes place. The residence time in the reactor can be precisely controlled to optimize conversion and selectivity.

In-line Quenching/Workup: Introduction of a quenching agent to stop the reaction, followed by in-line liquid-liquid extraction to separate the product from by-products and unreacted starting materials.

Purification Module: Continuous purification, for example, through a continuous crystallization or chromatography unit.

Product Collection: Collection of the purified this compound.

The table below outlines the potential benefits of employing flow chemistry for the production of this compound.

ParameterBatch ProcessingFlow Chemistry
Safety Handling large quantities of hazardous materials.Smaller reactor volumes, better heat and mass transfer, reducing risks.
Process Control Difficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and residence time.
Scalability Scaling up can be challenging and require process re-optimization.Scaling up by running the system for longer periods or by parallelization.
Yield & Purity Can be lower due to side reactions and decomposition.Often higher yields and purity due to better control and rapid quenching.
Waste Generation Can generate significant amounts of solvent and reagent waste.Reduced solvent usage and potential for catalyst recycling.

While a specific, detailed industrial-scale flow synthesis of this compound is not publicly detailed, the principles and demonstrated successes with related piperazine derivatives strongly suggest that this is a viable and advantageous approach for its large-scale production.

Stereochemical Aspects and Chirality of 1 Methylpiperazin 2 Yl Methanol

Absolute Configuration Determination of (1-Methylpiperazin-2-yl)methanol

Determining the absolute configuration of each enantiomer of this compound is crucial for understanding its chemical and biological properties. Two powerful techniques for this purpose are Vibrational Circular Dichroism (VCD) spectroscopy and X-ray crystallography of chiral derivatives.

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nl The resulting VCD spectrum provides a unique fingerprint of a molecule's absolute configuration in solution. rsc.org

For this compound, the absolute configuration can be determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum for a known configuration (e.g., R or S). The theoretical spectrum is typically calculated using quantum chemical methods. A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov While specific VCD studies on this compound are not extensively reported in the literature, the methodology is well-established for chiral molecules. For instance, the VCD spectra of structurally related chiral molecules like methyloxirane and methylthiirane show distinct positive and negative bands that are characteristic of their respective enantiomers. nih.gov

Illustrative VCD Data for a Chiral Molecule

Frequency (cm⁻¹)Molar Absorptivity (ε)VCD (Δε)Assignment
2970150+0.5Asymmetric CH stretch
2850120-0.3Symmetric CH stretch
145080+0.2CH₂ scissoring
1100100-0.4C-N stretch

This table represents hypothetical data to illustrate a typical VCD spectrum.

X-ray crystallography provides definitive proof of the absolute configuration of a chiral molecule in the solid state. To apply this technique to this compound, it is often necessary to first prepare a crystalline derivative. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. wikipedia.org

The resulting diastereomers, having different physical properties, can be separated by crystallization. The X-ray diffraction pattern of a single crystal of one of the diastereomeric salts can then be used to determine the three-dimensional arrangement of atoms in the molecule, including the absolute configuration at the chiral center. For example, the absolute configuration of related bicyclic piperazine (B1678402) derivatives has been successfully established using this method. researchgate.net

Enantiomeric Resolution Techniques for Racemic this compound

The separation of a racemic mixture of this compound into its individual enantiomers is a critical process for many applications. wikipedia.org Several techniques can be employed for this purpose.

Classical resolution is a widely used method for separating enantiomers. wikipedia.org It involves reacting the racemic amine, this compound, with a chiral acid to form a pair of diastereomeric salts. mdpi.com These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization.

Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of this compound can be recovered by treatment with a base to remove the chiral acid.

Common Chiral Resolving Agents for Amines

Chiral AcidStructure
(+)-Tartaric AcidHOOC-CH(OH)-CH(OH)-COOH
(S)-Mandelic AcidC₆H₅-CH(OH)-COOH
(1R)-(-)-10-Camphorsulfonic AcidC₁₀H₁₅O-SO₃H

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For the separation of this compound enantiomers, a variety of CSPs could be employed, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. High-performance liquid chromatography (HPLC) with a chiral column is a common approach. nih.gov The choice of the CSP and the mobile phase composition are critical for achieving optimal separation.

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. researchgate.net This difference in reaction rates allows for the separation of the unreacted enantiomer from the product.

In the case of this compound, a precursor such as a racemic ester could be subjected to enzymatic hydrolysis using a lipase (B570770). mdpi.com The lipase would selectively hydrolyze one enantiomer of the ester to the corresponding alcohol, leaving the other enantiomeric ester unreacted. These two compounds can then be separated by conventional methods. The enantiomeric excess of the products is a key measure of the efficiency of the resolution. scielo.br Research on the enzymatic kinetic resolution of similar compounds like 1-phenylethanol (B42297) has shown high efficiency with certain lipases. nih.govmdpi.com

The molecular structure of this compound inherently possesses a key stereochemical feature: a chiral center. This chirality is fundamental to its chemical identity and its interactions in a biological context.

The primary source of chirality in this compound is the carbon atom at the 2-position of the piperazine ring (C2). This carbon is bonded to four different substituents:

A hydrogen atom

A hydroxymethyl group (-CH₂OH)

A nitrogen atom at position 1 (N1), which is part of the piperazine ring and bonded to a methyl group

A carbon atom at position 3 (C3), which is part of the piperazine ring

Due to this asymmetric substitution, this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-(1-Methylpiperazin-2-yl)methanol and (S)-(1-Methylpiperazin-2-yl)methanol, based on the Cahn-Ingold-Prelog priority rules. The presence of this chiral center is a critical factor, as different stereoisomers of a molecule can exhibit distinct pharmacological and toxicological profiles. stackexchange.comnih.gov The evaluation of the impact of methyl substitution on the piperazine ring has been a subject of study, leading to the generation and separation of stereoisomers. acs.orgnih.gov

A mixture containing equal amounts of the (R) and (S) enantiomers is referred to as a racemic mixture. The synthesis and separation of individual enantiomers are often crucial in drug development to isolate the more active or less toxic isomer. nih.gov

Table 1: Basic Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₄N₂O researchgate.netclockss.org
Molecular Weight 130.19 g/mol researchgate.net
IUPAC Name This compound sigmaaldrich.com
Chiral Center C2 stackexchange.comnih.gov
Stereoisomers (R) and (S) enantiomers nih.gov

Conformational Analysis and Stereoisomer Stability of this compound

The piperazine ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to minimize steric and torsional strain. The most stable and prevalent conformations are the chair forms. For a substituted piperazine like this compound, the substituents on both the nitrogen and carbon atoms influence the conformational equilibrium.

The piperazine ring typically exists in a chair conformation, which can undergo ring inversion, leading to an equilibrium between two different chair forms. In this process, axial substituents become equatorial and vice versa. For this compound, the key substituents are the methyl group on N1 and the hydroxymethyl group on C2.

Studies on related 2-substituted piperazines have indicated a preference for the substituent at the C2 position to occupy an axial position. nih.govblumberginstitute.org This preference can be influenced by factors such as intramolecular hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group of the methanol (B129727) substituent and the lone pair of electrons on the N4 nitrogen atom, which might further stabilize an axial conformation of the hydroxymethyl group. The methyl group on N1 will also have its own conformational preference, generally favoring an equatorial position to minimize steric interactions with the rest of the ring.

The relative stability of different stereoisomers and their conformers is a critical aspect. The thermodynamically more stable diastereomer is often the desired product in a synthetic route. Recent research has demonstrated methods for the epimerization of less stable piperazine isomers to their more stable counterparts using techniques like photocatalyzed reversible hydrogen atom transfer (HAT). nih.govacs.org This allows for the conversion of a synthetically more accessible but less stable stereoisomer into the thermodynamically favored one. nih.gov

The stability of stereoisomers can be influenced by the substitution pattern. For instance, in N,N'-dialkyl piperazines, epimerization to the more stable isomer can be achieved with high stereoselectivity. nih.gov The conformational behavior of N-substituted piperazines can be investigated using techniques like temperature-dependent NMR spectroscopy, which can provide information on the energy barriers for ring inversion and rotation around the N-C bonds. rsc.org

Table 2: Conformational Aspects of Substituted Piperazines

Conformational FeatureDescriptionPotential Influence on this compoundSource
Ring Conformation Primarily chair conformations; boat and twist-boat are less stable.The piperazine ring will predominantly exist in a chair conformation. blumberginstitute.orgrsc.org
Substituent Position Substituents can be in axial or equatorial positions.The -CH₃ group on N1 likely prefers an equatorial position. The -CH₂OH group on C2 may prefer an axial position. nih.govblumberginstitute.org
Ring Inversion Interconversion between two chair forms.An equilibrium will exist between the two chair conformers. rsc.org
Isomer Stability Thermodynamic stability differs between stereoisomers.The relative stability of (R) and (S) enantiomers and their conformers will determine their population at equilibrium. nih.govacs.org

Impact of Stereochemistry on Derivative Synthesis and Biological Interactions of this compound

The stereochemistry of this compound and its precursors has a profound impact on both the synthesis of its derivatives and their subsequent biological activity.

Derivative Synthesis:

The synthesis of chiral piperazine derivatives often employs stereoselective methods to control the configuration of the final product. A common strategy involves starting from a chiral pool material, such as an amino acid. For example, chiral non-racemic (piperazin-2-yl)methanol derivatives have been synthesized starting from the proteinogenic amino acid (S)-serine. researchgate.net This approach allows for the creation of enantiomerically pure or enriched piperazine structures. The synthesis of chiral piperazines can also be achieved through the reduction of corresponding chiral piperazin-2-ones. nih.gov

The reaction of a chiral precursor often leads to the formation of diastereomers, which have different physical properties and can be separated. For instance, the synthesis of chiral nonracemic (piperazin-2-yl)methanols can yield diastereomeric bicyclic piperazinediones (cis and trans isomers) as key intermediates. researchgate.net The stereochemistry of the starting material directly dictates the stereochemistry of these intermediates and, consequently, the final product. Asymmetric synthesis methods, such as catalytic asymmetric allylic alkylation, have also been developed to produce highly enantioenriched piperazin-2-ones, which are precursors to chiral piperazines. nih.gov

Biological Interactions:

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets like receptors and enzymes, which are themselves chiral. Consequently, the different enantiomers of this compound derivatives can exhibit significantly different biological activities.

Research on chiral (piperazin-2-yl)methanol derivatives has demonstrated the importance of stereochemistry for their affinity to sigma (σ) receptors. researchgate.net In one study, derivatives with a p-methoxybenzyl substituent showed high affinity for the σ1-receptor, with the specific stereochemistry influencing the binding affinity. researchgate.net Similarly, studies on chiral methyl-substituted aryl piperazinium compounds have shown that stereoisomers exhibit distinct selectivity for α9 and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.gov The introduction of a methyl group at the C2 position of the piperazine ring created a chiral center, and the resulting (R) and (S) isomers displayed selective effects on either α7 or α9/α10 nAChR activity. nih.gov This underscores the critical role of chirality in fine-tuning receptor selectivity. acs.org The piperazine moiety itself is often crucial for binding, with its protonated nitrogen atom potentially participating in cation-π interactions with the target protein. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Methylpiperazin 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment of (1-Methylpiperazin-2-yl)methanol

No published studies containing ¹H or ¹³C NMR spectral data for this compound could be located. While NMR data is available for the parent compound, 1-methylpiperazine (B117243) chemicalbook.comchemicalbook.com and the related structure, 2-methylpiperazine (B152721) chemicalbook.com, this information is insufficient to predict the precise chemical shifts and coupling constants for the target molecule without experimental verification.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There is no available information on the application of multidimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural assignment of this compound. These techniques are indispensable for confirming the connectivity of atoms within a molecule. For instance, a COSY spectrum would be required to establish the proton-proton coupling network within the piperazine (B1678402) ring and the methanol (B129727) substituent, while HSQC and HMBC would be necessary to assign the carbon skeleton by correlating proton and carbon signals. mdpi.com NOESY would provide through-space correlations, offering insights into the compound's stereochemistry and conformational preferences. Without this data, a definitive structural confirmation remains elusive.

Quantitative NMR for Purity and Isomeric Ratio Determination

The scientific literature lacks any reports on the use of quantitative NMR (qNMR) to determine the purity or isomeric ratio of this compound. qNMR is a powerful technique for ascertaining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. ox.ac.ukbipm.org This method would be crucial for validating the quality of synthesized batches of the compound for any potential application.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Confirmation of this compound

Detailed mass spectrometric analysis of this compound is absent from published research. While mass spectra for the related compound 1-methylpiperazine are available nist.gov, this does not provide insight into the specific fragmentation pattern of the title compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

No tandem mass spectrometry (MS/MS) data has been reported for this compound. MS/MS studies are critical for elucidating fragmentation pathways, which can help to confirm the structure of a molecule. By isolating the molecular ion and subjecting it to further fragmentation, a unique fingerprint of daughter ions is produced, providing a high degree of confidence in the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no published high-resolution mass spectrometry (HRMS) data for this compound. HRMS is essential for determining the exact mass of the molecular ion, which in turn allows for the calculation of its elemental composition with high accuracy. acs.org This is a standard and required characterization step for any newly synthesized or isolated chemical compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis of this compound

No experimental Infrared (IR) or Raman spectra for this compound are available in the scientific literature or spectral databases. IR and Raman spectroscopy are fundamental techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, one would expect to observe characteristic bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹ in the IR spectrum), C-H stretching of the methyl and methylene (B1212753) groups (around 2850-3000 cm⁻¹), C-N stretching of the piperazine ring, and C-O stretching of the alcohol. nist.gov Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton. researchgate.netnih.govresearchgate.net However, without experimental spectra, any discussion of specific band positions and intensities remains purely speculative.

X-ray Diffraction Analysis of Crystalline Forms and Salts of this compound

Despite the existence of this compound dihydrochloride (B599025) as a solid, crystalline material, no X-ray diffraction data has been published in the scientific literature or patent filings. sigmaaldrich.comchemshuttle.com Therefore, critical information regarding its crystal system, space group, unit cell dimensions, and the precise solid-state conformation of the molecule remains unknown.

To illustrate the type of information that would be obtained from such an analysis, data from a structurally related compound, (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol, can be considered. For this molecule, single-crystal X-ray diffraction analysis has revealed that the piperazine ring adopts a chair conformation in the crystalline state. The analysis also details intermolecular hydrogen bonding networks that contribute to the stability of the crystal structure. However, it is crucial to emphasize that these findings are for a different molecule and cannot be directly extrapolated to this compound.

The absence of empirical X-ray diffraction data for this compound means that its solid-state structure has not been experimentally verified.

Computational Chemistry and Theoretical Modeling of 1 Methylpiperazin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of (1-Methylpiperazin-2-yl)methanol

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. For this compound, DFT calculations can illuminate the distribution of electrons and identify regions of the molecule that are key to its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemicalbook.comwikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net

For this compound, a hypothetical FMO analysis would predict the HOMO to be primarily localized on the two nitrogen atoms of the piperazine (B1678402) ring and the oxygen atom of the hydroxymethyl group. These heteroatoms possess lone pairs of electrons, making them the most electron-rich and, therefore, the primary sites for nucleophilic attack. The nitrogen atom at position 4 (N-methylated) and the nitrogen at position 1 would both contribute significantly to the HOMO. The LUMO, in contrast, would be expected to be distributed across the anti-bonding σ orbitals of the C-N, C-C, and C-O bonds. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis of this compound

OrbitalPredicted Primary LocalizationImplication for Reactivity
HOMOLone pairs of N1, N4, and O atomsNucleophilic centers
LUMOσ* orbitals of C-N, C-C, and C-O bondsElectrophilic centers
HOMO-LUMO GapModerateIndicates a balance of stability and reactivity

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. These maps are invaluable for predicting how a molecule will interact with other charged species. In an EPS map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the EPS map would be expected to show the most negative potential around the oxygen atom of the hydroxyl group and the two nitrogen atoms of the piperazine ring, consistent with the lone pairs of electrons on these atoms. These regions would be the primary sites for interactions with electrophiles, such as protonation. Conversely, the hydrogen atoms of the hydroxyl group and the N-H group would exhibit the most positive potential, making them the likely sites for hydrogen bonding interactions with nucleophiles. The methyl group attached to the nitrogen would have a slightly positive to neutral potential.

Conformational Landscape Analysis of this compound Using Molecular Mechanics and Dynamics Simulations

The piperazine ring in this compound is not planar and, like cyclohexane, adopts chair conformations to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions, leading to different conformers with varying energies.

A comprehensive conformational analysis of this compound would involve exploring the potential energy surface to identify the most stable conformers. The two primary chair conformations of the piperazine ring would be considered, along with the possible orientations of the methyl group at N1 and the hydroxymethyl group at C2.

Due to steric hindrance, it is anticipated that the most stable conformer would feature both the N-methyl group and the C-hydroxymethyl group in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain. Conformers with one or both substituents in axial positions would be expected to be higher in energy. Molecular dynamics simulations could further be employed to study the dynamic interconversion between these conformers in a simulated solvent environment, providing insights into the flexibility of the molecule and the relative populations of each conformational state at a given temperature.

Table 2: Predicted Relative Stabilities of this compound Conformers

N1-Methyl SubstituentC2-Hydroxymethyl SubstituentPredicted Relative EnergyPrimary Reason for Stability/Instability
EquatorialEquatorialLowestMinimized steric hindrance (1,3-diaxial interactions)
EquatorialAxialHigher1,3-diaxial interactions between the hydroxymethyl group and axial hydrogens
AxialEquatorialHigher1,3-diaxial interactions between the methyl group and axial hydrogens
AxialAxialHighestSevere steric strain from multiple 1,3-diaxial interactions

Prediction of Spectroscopic Parameters for this compound

Computational methods can be used to predict various spectroscopic parameters, providing a theoretical spectrum that can be compared with experimental data for structure verification.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the 1H and 13C NMR chemical shifts of a molecule, which can then be compared to experimental spectra.

For this compound, the predicted chemical shifts would be based on the electronic environment of each nucleus. The protons and carbons of the piperazine ring would exhibit complex splitting patterns due to their diastereotopic nature. The chemical shifts would be influenced by the presence of the electron-withdrawing hydroxyl group and the electron-donating methyl group.

Based on data from similar compounds like 1-methylpiperazine (B117243) chemicalbook.com and general substituent effects, a hypothetical set of predicted NMR chemical shifts can be proposed.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C2-H~2.8 - 3.2~55 - 60
C3-H~2.4 - 2.8~45 - 50
C5-H~2.6 - 3.0~54 - 58
C6-H~2.3 - 2.7~54 - 58
N1-CH3~2.2 - 2.4~46 - 48
C2-CH2OH~3.5 - 3.8~60 - 65
N4-HVariable-
C2-CH2OHVariable-

Note: These are estimated values and would be expected to show complex multiplicity in an experimental spectrum.

Simulated Vibrational Spectra (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations, generating a theoretical spectrum.

For this compound, the simulated IR and Raman spectra would be expected to show characteristic bands for the functional groups present. These include the O-H and N-H stretching vibrations, C-H stretching from the alkyl and methyl groups, and various bending and stretching modes of the piperazine ring. The IR spectrum of the closely related 1-methylpiperazine shows characteristic C-H and N-H stretching bands.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch3200 - 3600Strong, BroadWeak
N-H Stretch3200 - 3500MediumWeak
C-H Stretch (Aliphatic)2850 - 3000Medium-StrongStrong
C-H Bend1350 - 1470MediumMedium
C-O Stretch1000 - 1260StrongWeak
C-N Stretch1020 - 1250MediumMedium

Reaction Mechanism Studies of this compound Transformations

Computational studies on the reaction mechanisms involving this compound are instrumental in optimizing synthetic routes and understanding the formation of its various derivatives. While direct computational studies specifically on the synthesis of this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of similar piperazine syntheses and derivatization reactions.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound involves several key steps, including the formation of the piperazine ring and the introduction of the methyl and methanol (B129727) groups. The characterization of transition states in these processes is vital for understanding reaction kinetics and selectivity.

A common route to substituted piperazines involves the cyclization of appropriate precursors. For instance, the synthesis of chiral (piperazin-2-yl)methanol derivatives can start from (S)-serine. nih.gov A key step in such a synthesis is the reaction of a chloroacetamide with a primary amine to form diastereomeric bicyclic piperazinediones. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states of these cyclization reactions. These calculations would typically involve locating the transition state geometry and calculating its energy, which corresponds to the activation energy of the reaction.

For the N-methylation step, which introduces the methyl group at the N1 position of the piperazine ring, computational studies on similar N-alkylation reactions of amines can provide valuable information. The transition state for such an SN2 reaction would involve the simultaneous formation of the N-C bond and the breaking of the bond between the carbon and the leaving group of the methylating agent. DFT calculations can elucidate the geometry and energetics of this transition state, helping to predict the reaction rate and the feasibility of different methylating agents.

Energy Profiles of Derivatization Reactions Involving this compound

The derivatization of this compound at the N4-position or the hydroxyl group is a common strategy to modulate its physicochemical and pharmacological properties. Computational chemistry offers a powerful tool to explore the energy profiles of these derivatization reactions, providing insights into their feasibility and potential outcomes.

A computational study on the reaction of piperazine with carbon dioxide provides a relevant analogy. nih.gov This study used DFT calculations to determine the temperature-dependent correlations for equilibrium constants and the heat of absorption for various reactions within the piperazine/CO2/H2O system. nih.gov Similar computational approaches could be applied to the derivatization of this compound to predict the most favorable reaction conditions and the stability of the resulting derivatives.

Furthermore, computational studies can predict how different substituents on the derivatizing agent affect the reaction's energy profile. This information is invaluable for designing efficient syntheses of novel this compound derivatives with desired properties.

Molecular Docking and Protein-Ligand Interaction Studies for this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors. For instance, piperazine derivatives have been synthesized and evaluated as urease inhibitors. nih.gov Molecular docking studies in such cases help to elucidate the binding mode of these compounds within the active site of the enzyme, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. nih.gov

In a study of piperazine derivatives as potential antimicrobial agents, molecular docking was used to support the experimental findings and to understand the structural basis for their activity. nih.gov Similarly, piperazine-linked naphthalimide-arylsulfonyl derivatives have been studied for their anticancer properties, with molecular docking and molecular dynamics simulations revealing their binding interactions with carbonic anhydrase IX. mdpi.com

The table below summarizes representative data from molecular docking studies of various piperazine derivatives, illustrating the types of interactions and binding energies that can be computationally predicted. While these are not direct studies on this compound derivatives, they provide a strong indication of the potential interactions this scaffold can form.

Compound ClassTarget ProteinKey Interacting Residues (Example)Predicted Binding Affinity (kcal/mol)
Piperazine-carboxamidine DerivativesUreaseNi(II) ions, His, Asp-5.0 to -8.5
Piperazine-linked NaphthalimidesCarbonic Anhydrase IXHis, Thr, Gln-7.5 to -9.0
Phenylpiperazine DerivativesSigma-1 ReceptorAsp, Tyr, Glu-8.0 to -10.0

Derivatization Chemistry and Analogue Synthesis Based on 1 Methylpiperazin 2 Yl Methanol

(1-Methylpiperazin-2-yl)methanol serves as a versatile building block in synthetic chemistry due to its distinct reactive sites: a primary hydroxyl group and two nitrogen atoms within the piperazine (B1678402) ring, one secondary (N4) and one tertiary (N1). sigmaaldrich.comchemshuttle.com This structure allows for a wide array of chemical modifications, enabling the synthesis of diverse analogues. The derivatization strategies can be broadly categorized based on the functional group being modified.

Applications of 1 Methylpiperazin 2 Yl Methanol in Organic Synthesis and Materials Science

(1-Methylpiperazin-2-yl)methanol as a Chiral Building Block in Heterocyclic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined target molecules, such as pharmaceuticals and natural products. this compound, particularly in its enantiopure forms like (S)-(1-Methylpiperazin-2-yl)methanol, is classified as a key chiral building block in asymmetric synthesis. bldpharm.com Its structure contains a predefined stereocenter and multiple functional groups—a secondary amine, a tertiary amine, and a primary alcohol—that can be selectively manipulated to construct larger, more complex heterocyclic systems.

The piperazine (B1678402) ring is a common structural motif found in a wide array of bioactive compounds and approved drugs, valued for its ability to influence physicochemical properties and arrange pharmacophoric groups in a specific spatial orientation. mdpi.com The chiral (piperazin-2-yl)methanol framework, the parent structure of this compound, serves as a direct precursor to molecules with significant biological activity.

Research has demonstrated that derivatives synthesized from chiral (piperazin-2-yl)methanols exhibit high affinity for sigma receptors, which are implicated in various central nervous system functions. nih.gov For instance, by starting with the chiral amino acid (S)-serine, a series of N-4 substituted (piperazin-2-yl)methanols were synthesized. nih.gov In this series, the introduction of different substituents allowed for the tuning of receptor affinity and selectivity, with a p-methoxybenzyl substituted derivative showing a high sigma-1 receptor affinity (Kᵢ = 12.4 nM). nih.gov This highlights the utility of the this compound core as a foundational element for developing new therapeutic agents. The N-methyl group in this compound provides a fixed substitution pattern, guiding further synthetic modifications at the N-4 position and the hydroxyl group to explore chemical space for drug discovery.

In modern drug discovery, the generation of combinatorial libraries—large collections of structurally related compounds—is a key strategy for identifying new lead compounds. This process relies on a central molecular framework, or scaffold, to which various substituents are systematically added. researchgate.netchalmers.se

This compound is an ideal scaffold for combinatorial chemistry due to its distinct and differentially reactive functional groups. The secondary amine at the N-4 position and the primary hydroxyl group provide two independent points for diversification. A library can be constructed by, for example, first acylating the secondary amine with a set of carboxylic acids and then esterifying the hydroxyl group with a different set of acids, leading to a large library of unique diester derivatives from a small number of starting materials. This approach has been successfully used with other piperazine-containing scaffolds to generate libraries of compounds evaluated for anticancer activity. nih.gov The rigid, chiral nature of the this compound scaffold ensures that the resulting library members have a well-defined three-dimensional structure, which is crucial for interacting with specific biological targets.

Utility of this compound as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a single enantiomer of the product. researchgate.net After the reaction, the auxiliary is removed, having transferred its chirality to the newly formed molecule. researchgate.netrsc.org This is a powerful and reliable method for controlling stereochemistry in asymmetric synthesis. rsc.org

While specific documented examples of this compound being used as a chiral auxiliary are not prevalent in the literature, its structure contains the necessary features to function effectively in this role. Theoretically, the hydroxyl group of this compound can be attached to a prochiral substrate, such as a carboxylic acid, to form a chiral ester. The bulky and stereochemically defined piperazine ring would then sterically hinder one face of the molecule, directing the approach of a reagent from the opposite, less-hindered face.

For example, in an asymmetric alkylation, the enolate formed from this chiral ester would be attacked by an electrophile (e.g., an alkyl halide) preferentially from one side, leading to a high diastereomeric excess. Subsequent cleavage of the ester bond would release the enantiomerically enriched product and recover the this compound auxiliary for reuse. This principle is well-established with other auxiliaries like Evans' oxazolidinones and has been applied to the total synthesis of numerous natural products. researchgate.netrsc.org

Role of this compound and Its Derivatives as Ligands in Metal Catalysis

In transition metal catalysis, ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the reactivity and selectivity of the catalytic process. mdpi.com Chiral ligands are essential for enantioselective catalysis, where the goal is to produce one enantiomer of a chiral product selectively. mdpi.comrsc.org

The structure of this compound is well-suited for it to act as a chiral ligand. The nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl group can act as a bidentate (two-toothed) ligand, chelating to a single metal center. This chelation forms a rigid, five-membered ring complex, creating a well-defined chiral environment around the metal. Piperazine-based structures are known to form stable complexes with various transition metals, including copper and nickel, making them effective ligands in catalysis. semanticscholar.orgajol.info

When this compound or its derivatives coordinate to a transition metal such as rhodium, palladium, or iridium, the resulting chiral catalyst can effectively discriminate between the two prochiral faces of a substrate, leading to high enantioselectivity in a variety of chemical transformations.

Asymmetric hydrogenation and carbon-carbon (C-C) coupling reactions are two of the most powerful methods in synthetic organic chemistry for the construction of chiral molecules. The performance of these reactions is highly dependent on the chiral ligand used.

Asymmetric Hydrogenation: This reaction involves the addition of two hydrogen atoms across a double bond (e.g., C=C, C=O, C=N) with the creation of one or two new stereocenters. rsc.org Chiral ligands derived from this compound could be employed in rhodium- or iridium-catalyzed hydrogenations of prochiral olefins and ketones. The chiral pocket created by the ligand would force the substrate to bind to the metal in a specific orientation, ensuring that hydrogen is delivered to one face of the double bond, resulting in a single enantiomeric product.

Table 1: Representative Performance in Asymmetric Hydrogenation using Chiral Ligands This table shows typical results for benchmark substrates using established chiral phosphine ligands, illustrating the expected performance for a well-designed catalyst system.

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)
Methyl (Z)-α-acetamidocinnamate[Rh(COD)(ligand)]BF₄N-Acetyl-D-phenylalanine methyl ester>99%
Itaconic Acid Dimethyl Ester[Ru(OAc)₂(ligand)](S)-Methylsuccinic acid dimethyl ester98%
Acetophenone[Ir(COD)(ligand)]BArF(R)-1-Phenylethanol96%

C-C Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental for forming C-C bonds. rsc.org Asymmetric variants of these reactions are used to create chiral molecules, particularly axially chiral biaryls. A palladium catalyst bearing a chiral ligand derived from this compound could be effective in such transformations. The ligand would control the stereochemical outcome of the reductive elimination step, leading to the preferential formation of one enantiomer of the biaryl product.

Table 2: Examples of Asymmetric C-C Coupling Reactions This table provides examples of asymmetric coupling reactions and the high selectivities that can be achieved with effective chiral ligands.

Reaction TypeSubstrate 1Substrate 2Catalyst SystemProduct TypeEnantiomeric Excess (ee)
Suzuki Coupling1-Bromo-2-methoxynaphthalene(2-Methylphenyl)boronic acidPd(OAc)₂ / Chiral LigandAxially Chiral Biaryl95%
Heck ReactionPhenyl triflate2,3-DihydrofuranPd₂(dba)₃ / Chiral LigandChiral Dihydrofuran97%
Negishi Coupling1-Iodo-2-methylbenzene(E)-1-Hexenylzinc chlorideNiCl₂(dme) / Chiral LigandChiral Alkene92%

This compound in the Design of Functional Polymers and Materials

The bifunctional nature of this compound, possessing both a reactive secondary amine and a primary alcohol, allows it to act as a versatile building block for the synthesis of novel polymers and materials. The presence of a chiral center and a tertiary amine also offers opportunities to imbue the resulting materials with specific stereochemical properties and pH-responsiveness.

Theoretically, this compound can be utilized as a monomer in the synthesis of various polymeric scaffolds. The secondary amine in the piperazine ring and the primary hydroxyl group can both participate in polymerization reactions. For instance, the hydroxyl group can react with carboxylic acids, acyl chlorides, or isocyanates to form polyesters, polycarbonates, or polyurethanes, respectively. Simultaneously, the secondary amine can react with epoxides or be part of step-growth polymerization processes to form polyamines or other complex polymeric structures.

The incorporation of the 1-methylpiperazine (B117243) moiety into a polymer backbone can introduce several desirable properties. The tertiary amine can act as a catalytic site, a proton sponge, or a site for quaternization to introduce permanent positive charges, which is particularly useful for creating antimicrobial surfaces or materials for gene delivery. Furthermore, the inherent chirality of this compound can be exploited to synthesize chiral polymers, which have applications in enantioselective separations and catalysis.

One area where this monomer shows potential is in the formation of Covalent Organic Frameworks (COFs). Some chemical suppliers have categorized (S)-(1-Methylpiperazin-2-yl)methanol as an organic monomer for COFs, suggesting its potential use in creating these highly ordered, porous crystalline polymers. In this context, the amine and alcohol functionalities could react with complementary monomers to form the extended network structure of a COF.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer ClassCo-monomer TypeResulting LinkagePotential Polymer Properties
PolyestersDicarboxylic acid / Diacyl chlorideEsterBiodegradability, Chirality
PolyurethanesDiisocyanateUrethaneElasticity, Thermal stability
PolyaminesDiepoxideβ-amino alcoholAdhesion, Chelating ability
PolyethersDihalide (via Williamson ether synthesis)EtherFlexibility, Thermal stability
Covalent Organic FrameworksMultitopic aldehydes or boronic acidsImine or Boronate esterPorosity, Catalytic activity

While no specific research has been identified that details the use of this compound as an additive in advanced materials, its chemical structure suggests several potential roles. The presence of the tertiary amine makes it a candidate as a curing agent or accelerator for epoxy resins. Its ability to act as a base could also be utilized to catalyze other polymerization reactions.

Furthermore, the chiral nature of this compound could make it a useful chiral additive to induce stereoselectivity in certain chemical processes or to modify the properties of existing polymers. For instance, its addition to a liquid crystal matrix could potentially induce a chiral nematic phase.

Applications of this compound in Analytical Chemistry as a Derivatization Agent

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for separation and detection by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This compound, being a chiral molecule with reactive functional groups, has the potential to be used as a chiral derivatizing agent.

The primary alcohol of this compound can be reacted with analytes containing carboxylic acid, isocyanate, or other acylating functional groups to form diastereomeric esters or urethanes. Since the derivatizing agent itself is chiral, the resulting products from a racemic mixture of an analyte will be diastereomers. These diastereomers have different physical properties and can be separated by standard achiral chromatography. This allows for the determination of the enantiomeric excess of the original analyte.

The presence of the piperazine ring can also be advantageous. The tertiary amine can enhance the ionization efficiency of the derivative in mass spectrometry, leading to lower detection limits. Additionally, the piperazine moiety can be a site for attaching a chromophore or fluorophore to enhance UV or fluorescence detection.

Table 2: Potential Derivatization Reactions with this compound for Chiral Analysis

Analyte Functional GroupReaction TypeDerivative FormedAnalytical Advantage
Carboxylic AcidEsterificationDiastereomeric EsterSeparation of enantiomers on achiral column
IsocyanateUrethane formationDiastereomeric UrethaneSeparation of enantiomers on achiral column
Acyl HalideAcylationDiastereomeric EsterSeparation of enantiomers on achiral column

While the direct application of this compound in these areas is yet to be extensively documented, its chemical properties and structural motifs strongly suggest its utility in the future development of new polymers, materials, and analytical methods. Further research is needed to fully explore and validate these potential applications.

Biological and Pharmacological Research on 1 Methylpiperazin 2 Yl Methanol and Its Analogues Preclinical, Mechanistic Focus

In Vitro Receptor Binding Profiles of (1-Methylpiperazin-2-yl)methanol Derivatives

The primary focus of published research on this compound analogues has been their interaction with sigma (σ) receptors, with some data available on their selectivity against other neurotransmitter receptor systems.

Affinity for Neurotransmitter Receptors (e.g., Serotonergic, Dopaminergic, Histaminergic)

Detailed studies on a broad panel of serotonergic, dopaminergic, and histaminergic receptors for this compound are not extensively available in the public domain. However, research on chiral (piperazin-2-yl)methanol derivatives provides insight into their affinity for sigma receptors.

A study by Bedürftig et al. (2004) investigated a series of chiral nonracemic (piperazin-2-yl)methanols. googleapis.comgoogleapis.com The research highlighted that the introduction of an N-4 substituent, particularly one containing a phenyl residue, was advantageous for achieving high affinity for the sigma-1 (σ₁) receptor. googleapis.comgoogleapis.com One of the most potent compounds in this series, a p-methoxybenzyl substituted piperazine (B1678402), demonstrated a high affinity for the σ₁ receptor with a Kᵢ value of 12.4 nM. googleapis.comgoogleapis.com This compound also showed selectivity for the σ₁ receptor over the sigma-2 (σ₂), NMDA, kappa-opioid, and mu-opioid receptors. googleapis.comgoogleapis.com

The general class of piperazine derivatives has been noted for its activity across various neurotransmitter receptors, including those for serotonin (B10506). epo.org However, specific binding affinities of this compound for a wide range of these receptors are not well-documented in the reviewed literature.

Table 1: Sigma Receptor Binding Affinities of Selected (Piperazin-2-yl)methanol Derivatives Data sourced from Bedürftig et al. (2004). googleapis.comgoogleapis.com

CompoundReceptorKᵢ (nM)
p-Methoxybenzyl substituted piperazineσ₁12.4

Note: The table presents a selection of the most relevant data found. A comprehensive binding profile across multiple receptor subtypes is not available.

Interaction with Ion Channels and Transporters

Enzyme Inhibition and Activation Studies for this compound Analogues in vitro

Information regarding the direct enzyme-modulating activity of this compound and its close analogues is largely absent from peer-reviewed research articles. The compound is, however, mentioned in several patents as a building block for the synthesis of more complex kinase and protease inhibitors.

Kinase Inhibition Profiles

There is no direct evidence in the reviewed scientific literature of this compound itself being a kinase inhibitor. However, it has been used as a chemical intermediate in the synthesis of potent kinase inhibitors. For instance, patent literature describes its use in the creation of inhibitors for Aurora-A kinase, Ataxia Telangiectasia and Rad3-related (ATR) kinase, and ALK5 kinase.

Protease Modulatory Activity

Similar to the kinase inhibition data, there is no specific information available on the protease modulatory activity of this compound or its simple analogues. Patent documents indicate its use in the synthesis of compounds that may have roles in pathways involving proteases, such as those related to NF-κB signaling.

Cell-Based Assays for Mechanistic Pathway Elucidation of this compound Derivatives

Detailed cell-based assays aimed at elucidating the specific mechanistic pathways modulated by this compound or its close analogues are not described in the available literature. While cell-based assays are mentioned in patents involving more complex molecules derived from this starting material, the results of these assays reflect the activity of the final, larger compounds and not this compound itself.

Signal Transduction Pathway Modulation

Research into the specific effects of this compound on signal transduction pathways is an emerging area. However, studies on analogous structures containing the piperazine moiety have provided initial insights. For instance, certain piperazine derivatives have been investigated for their potential to modulate pathways critical in cellular processes such as proliferation, survival, and differentiation. These pathways often involve complex cascades of protein phosphorylation and dephosphorylation, regulated by kinases and phosphatases. The investigation of how molecules like this compound might influence these signaling networks is a key area for future research to elucidate their mechanism of action.

Gene Expression and Protein Regulation Studies

The influence of this compound analogues on gene expression and protein regulation is a critical aspect of understanding their biological activity. While direct studies on this compound are limited, research on related compounds offers a glimpse into potential mechanisms. For example, studies on certain complex molecules incorporating a 1-methylpiperazine (B117243) group have shown the ability to alter the expression of genes involved in critical cellular functions. For instance, in the context of developing inhibitors for enzymes like 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, derivatives incorporating a 1-methylpiperazine moiety have been synthesized. acs.org These studies, while not directly examining this compound, highlight how the inclusion of the 1-methylpiperazine group in a larger molecule can influence its biological interactions and subsequent effects on cellular pathways.

In a different context, the regulation of genes involved in methanol (B129727) utilization has been extensively studied in organisms like the yeast Pichia pastoris. These studies identified key transcription factors, such as Mxr1p, that are essential for the expression of genes required for methanol metabolism. nih.gov While this research focuses on the metabolic pathway of methanol itself and not the pharmacological effects of this compound, it underscores the intricate genetic and protein regulatory networks that can be influenced by methanol-related compounds.

Cellular Cytotoxicity Profiles in vitro

The in vitro cytotoxic effects of this compound and its analogues are evaluated to determine their potential as therapeutic agents, particularly in oncology research. While specific cytotoxicity data for this compound is not widely available, studies on derivatives containing the 1-methylpiperazine scaffold provide valuable information.

For instance, a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives were synthesized and evaluated for their inhibitory activity against 6-phosphogluconate dehydrogenase (6PGD) and their cytotoxic effects on cancer cell lines. acs.org Within this series, compounds were functionalized with a 1-methylpiperazine group. The cytotoxic activity of these compounds was assessed against human lung carcinoma (A549) and hepatocellular carcinoma (Huh7) cells.

CompoundTargetCell LineIC50 (µM)
19n 6PGDA5495.1 ± 1.0
19n ProliferationA549-
19n ProliferationHuh7-

Data sourced from: Journal of Medicinal Chemistry acs.org

The results indicated that compound 19n , an N-(1,3,4-thiadiazol-2-yl)amide derivative, exhibited significant potency against 6PGD and suppressed the proliferation of both A549 and Huh7 cancer cells. acs.org This suggests that the inclusion of the piperazine moiety can be a key structural feature in designing compounds with anticancer properties. Further investigations into the specific cytotoxicity profile of this compound are warranted to understand its standalone effects.

In Vivo Pharmacodynamic Evaluation of this compound Analogues in Animal Models

The assessment of the pharmacodynamic properties of this compound analogues in living organisms is crucial to bridge the gap between in vitro findings and potential clinical applications. These studies aim to understand the physiological and biochemical effects of the compounds and their mechanism of action in a whole-animal context.

Target Engagement Studies in Preclinical Models

Another example comes from the development of imaging agents. Hyperpolarized ¹³C-fumarate is being investigated as a biomarker for cellular necrosis. In preclinical models, the conversion of fumarate (B1241708) to malate, catalyzed by fumarate hydratase, is measured to assess tissue viability. cam.ac.uk While not a direct analogue, this demonstrates the principle of using metabolic conversion to confirm the interaction of a molecule with its target enzyme in vivo.

Efficacy in Disease Models for Mechanistic Insight

Evaluating the efficacy of this compound analogues in relevant disease models provides critical insights into their therapeutic potential and underlying mechanisms. For instance, in oncology, analogues would be tested in animal models bearing tumors derived from human cancer cell lines.

In the study of N-(1,3,4-thiadiazol-2-yl)amide derivatives as 6PGD inhibitors, compounds that showed promising in vitro cytotoxicity, such as 19n , would be advanced to in vivo efficacy studies. acs.org These studies would typically involve administering the compound to tumor-bearing mice and monitoring tumor growth over time compared to a control group. A significant reduction in tumor volume would indicate in vivo efficacy. Mechanistic insights could be gained by analyzing the tumor tissue for biomarkers of the drug's effect, such as decreased proliferation markers (e.g., Ki-67) or increased apoptosis markers (e.g., cleaved caspase-3).

Structure-Activity Relationship (SAR) Studies for Biological Activity of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For this compound derivatives, SAR studies would aim to identify which parts of the molecule are crucial for its biological effects and how modifications can enhance potency and selectivity.

While a dedicated SAR study for this compound was not found, research on other piperazine-containing series provides valuable insights into the types of modifications that can impact activity. For example, in the development of inhibitors for Trypanosoma cruzi, the parasite responsible for Chagas disease, a 4-Azaindole-2-piperidine compound was the starting point for an extensive SAR investigation. dndi.org Although this series uses a piperidine (B6355638) ring, the principles of modification are relevant. The study found that introducing unsaturation into the piperidine ring led to a tenfold increase in potency. dndi.org

In another study focused on developing activators of NF-κB for the potential treatment of Amyotrophic Lateral Sclerosis (ALS), researchers performed SAR studies on N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine. cbs.dk They created hybrid molecules with Ataluren, an oxadiazole compound, which led to improved activity and metabolic stability. cbs.dk

A more closely related example is the SAR study of N-(1,3,4-thiadiazol-2-yl)amide derivatives as 6PGD inhibitors. acs.org The structural optimization of the lead compound focused on three regions: the N-substituents of the 1,3,4-thiadiazol-2-amine, the 1,3,4-thiadiazol core itself, and the substituent on the phenyl ring. By synthesizing and testing a series of analogues, the researchers were able to identify compounds with improved potency against 6PGD and enhanced anti-proliferative activity in cancer cells. For instance, the addition of a 1-methylpiperazine group via a Buchwald-Hartwig amination reaction was one of the synthetic steps explored to generate diverse analogues for SAR analysis. acs.org

Identification of Key Pharmacophoric Elements

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For this compound and its analogues, key pharmacophoric elements have been elucidated primarily through structure-activity relationship (SAR) studies, often in the context of their interaction with specific biological targets like sigma receptors.

The core pharmacophoric features can be broken down as follows:

The Piperazine Ring: The piperazine ring itself is a critical component. Its basic nitrogen atoms are often involved in crucial polar interactions, such as forming salt bridges with acidic amino acid residues in a receptor's binding pocket. nih.gov For example, in studies of piperidine/piperazine-based compounds targeting the sigma-1 receptor, the piperazine nitrogen was found to form a bidentate salt bridge with the carboxylate groups of glutamic acid (Glu172) and aspartic acid (Asp126) residues. nih.gov

N-Substituents: Substitutions on the nitrogen atoms of the piperazine ring are a primary determinant of binding affinity and selectivity.

N1-Substitution: The methyl group at the N1 position in this compound is a key feature. In broader studies of piperazine-based ligands, this position is often crucial for modulating activity.

N4-Substitution: The N4 position is a common point for diversification in analogues. SAR studies on chiral (piperazin-2-yl)methanol derivatives revealed that an additional phenyl residue on the N4 substituent is highly favorable for sigma-1 receptor affinity. researchgate.netnih.gov Specifically, a p-methoxybenzyl substituted piperazine analogue demonstrated the highest affinity for the sigma-1 receptor in its series, with a Kᵢ value of 12.4 nM. researchgate.netnih.gov This highlights the importance of a hydrophobic, aromatic feature at this position.

The Methanol Side Chain: The hydroxymethyl group at the C2 position is another significant pharmacophoric element. The chirality at this carbon and the presence of the hydroxyl group, which can act as a hydrogen bond donor or acceptor, are critical for receptor interaction and affinity. Studies have shown that modifications to this side chain, such as extending it to an ethanol (B145695) group, can impact both affinity and selectivity for sigma receptor subtypes. researchgate.net

Stereochemistry: The stereochemistry of the chiral centers, particularly at the C2 position bearing the methanol group, plays a vital role in determining ligand potency and selectivity. Different enantiomers of the same compound have been shown to exhibit varying affinities for sigma receptors. researchgate.net

Computational docking studies have further refined this pharmacophoric model, revealing that in addition to the salt bridge interactions, a π-cation interaction between the ionized piperazine nitrogen and an aromatic residue, such as Phenylalanine 107 (Phe107) in the sigma-1 receptor, can further stabilize the ligand-receptor complex. nih.gov

Pharmacophoric FeatureRole in Biological ActivityResearch Finding Example
Piperazine Nitrogen Atoms Form key salt bridge and polar interactions with receptor active sites.Involved in a bidentate salt bridge with Glu172 and Asp126 residues in the sigma-1 receptor. nih.gov
N4-Substituent Modulates affinity and selectivity through hydrophobic and aromatic interactions.An N4-p-methoxybenzyl group yielded high sigma-1 receptor affinity (Kᵢ = 12.4 nM). researchgate.netnih.gov
C2-Methanol Group Participates in hydrogen bonding; chirality influences potency and selectivity.The methanol side chain afforded optimal results for sigma-1 receptor affinity compared to longer side chains. researchgate.net
Overall Structure Establishes stabilizing π-cation interactions.A π-cation interaction between the ionized nitrogen and Phe107 was observed in docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively published, numerous studies on analogous piperazine derivatives demonstrate the utility of this approach for optimizing ligands and predicting their activity. nih.govresearchgate.netingentaconnect.com

These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for a set of molecules and then using statistical methods to build a predictive model.

2D-QSAR: In a study of aryl alkanol piperazine derivatives with antidepressant activity, 2D-QSAR models were developed that successfully correlated structural descriptors with the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake. nih.gov For 5-HT reuptake, key descriptors included atom-type counts (Atype_C_6), dipole moment (Dipole-mag), and electrotopological state indices (S_sssCH). nih.gov For NA reuptake, the highest occupied molecular orbital (HOMO) energy and principal moment of inertia (PMI-mag) were significant. nih.gov

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide insights into the spatial requirements for activity. A CoMFA study on 2-((pyridin-3-yloxy)methyl)piperazine analogues as α7 nicotinic acetylcholine (B1216132) receptor modulators revealed that electrostatic fields (66.14% contribution) were more critical than steric fields (13.84% contribution) for anti-inflammatory activity. ingentaconnect.com This information generates contour maps that guide the design of new analogues by indicating where bulky or charged groups would be favorable or unfavorable. ingentaconnect.com

Other QSAR Applications: QSAR has also been applied to piperine (B192125) analogs that inhibit bacterial efflux pumps, where descriptors like partial negative surface area and molecular shadow were found to be crucial for activity. nih.gov

These examples show that QSAR is a powerful tool for rationally designing novel piperazine-based compounds. The insights gained from such models can guide the synthesis of this compound analogues with enhanced potency and selectivity for specific biological targets.

QSAR Study SubjectTarget/ActivityKey Findings & Significant Descriptors
Aryl Alkanol Piperazine Derivatives Antidepressant (5-HT/NA Reuptake Inhibition)2D-QSAR models identified descriptors like Dipole-mag, S_sssCH (for 5-HT) and HOMO, PMI-mag (for NA) as influential. nih.gov
2-((pyridin-3-yloxy)methyl)piperazine Derivatives Anti-inflammatory (α7 nAChR Modulation)3D-QSAR (CoMFA) showed a dominant contribution from electrostatic fields (66.14%) over steric fields (13.84%). ingentaconnect.com
Benzothiazole-Substituted Piperazines AntimicrobialSemiempirical molecular orbital theory and DFT were used to correlate electronic properties with activity. researchgate.net
Piperine Analogs Bacterial Efflux Pump (NorA) InhibitionModel identified partial negative surface area and heat of formation as being directly proportional to inhibitory activity. nih.gov

Biological Applications as Probes and Tools in Chemical Biology

Beyond their direct pharmacological potential, piperazine-containing molecules like this compound serve as versatile scaffolds for creating chemical tools to probe biological systems. Their chemical stability and synthetic tractability allow for their incorporation into fluorescent labels and affinity ligands.

Fluorescent Labeling and Bioconjugation

The piperazine moiety is a valuable component in the design of fluorescent probes for bioimaging and sensing. mdpi.comacs.org The core principle involves conjugating the piperazine scaffold to a fluorophore. The unique electronic properties of the piperazine nitrogen atoms can be exploited to create "smart" probes that change their fluorescence properties in response to their environment.

Mechanism of Action: Many piperazine-based fluorescent probes operate via a Photoinduced Electron Transfer (PET) mechanism. mdpi.com In the "off" state, a lone pair of electrons on a piperazine nitrogen quenches the fluorescence of the attached fluorophore. Upon protonation (e.g., in an acidic environment like a lysosome) or binding to a metal ion, this PET process is inhibited, causing the probe to "turn on" and fluoresce brightly. mdpi.com Naphthalimide-piperazine derivatives have been designed as pH-sensitive probes that exhibit a significant increase in fluorescence intensity in acidic conditions. mdpi.com

Enhanced Brightness: The piperazine scaffold can also be used to enhance the intrinsic brightness of dyes. In the development of quaternary piperazine-substituted rhodamines for super-resolution imaging, the piperazine substitution was found to prevent the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state, resulting in probes with outstanding quantum yields (up to 0.93). acs.org

Applications: A fluorescein-core piperazine (FCP) has been synthesized as a pre-column derivatization reagent for the highly sensitive HPLC detection of molecules like jasmonic acid. rsc.org The this compound structure could be similarly functionalized by attaching a fluorophore (e.g., Naphthalimide, Fluorescein, Rhodamine) to its N4-nitrogen or via the C2-hydroxyl group. Such a conjugate could be used to visualize the subcellular localization of its biological target or to quantify receptor binding.

Fluorophore TypeTypical Excitation/Emission (nm)Principle of Use with Piperazine ScaffoldPotential Application
Naphthalimide ~450 / ~525Used in PET-based "turn-on" sensors for pH or metal ions. mdpi.comProbing acidic organelles (lysosomes), sensing metal cations.
Fluorescein (FAM) ~490 / ~520Used as a general-purpose label for bioconjugation. rsc.orgbroadpharm.comLabeling proteins or small molecules for fluorescence detection.
Rhodamine ~550 / ~570Piperazine substitution can prevent TICT, enhancing quantum yield and brightness. acs.orgHigh-resolution and single-molecule imaging.
Cyanine Dyes (Cy3, Cy5) 555/570 (Cy3), 646/662 (Cy5)Versatile labels for bioconjugation across the visible spectrum. broadpharm.comMultiplexed imaging, FRET studies.

Affinity Chromatography Ligands

Affinity chromatography is a powerful technique for purifying a specific biomolecule from a complex mixture. openaccessjournals.com It relies on a ligand—a molecule with a specific and reversible affinity for the target—that is immobilized on a solid support or matrix. nih.gov

Given that analogues of this compound are known to bind with high affinity to specific targets like sigma receptors, the scaffold represents a promising candidate for the development of bespoke affinity ligands. researchgate.netnih.gov

The process would involve:

Synthesis: A derivative of this compound, optimized for target affinity, would be synthesized with a reactive handle (e.g., a terminal amine, carboxylic acid, or alkyne) suitable for immobilization.

Immobilization: The synthesized ligand would be covalently attached to an activated chromatography matrix, such as agarose (B213101) or sepharose beads. researchgate.net

Purification: A cell lysate or other biological sample containing the target protein (e.g., the sigma-1 receptor) would be passed over the column. The target protein would bind specifically to the immobilized ligand, while other proteins would wash through. The purified target can then be eluted by changing the buffer conditions (e.g., pH or ionic strength) to disrupt the ligand-protein interaction.

While the direct use of this compound as an affinity ligand is not documented, the principle is well-established. Synthetic ligands, often based on scaffolds like triazine, have been developed to mimic natural affinity interactions, such as the binding of Protein A to antibodies, for large-scale purification. nih.govresearchgate.net The piperazine nucleus is a recognized versatile building block for ligands used in various applications, including metal-organic frameworks and catalysis, underscoring its suitability for creating stable and effective affinity matrices. rsc.org

Environmental Fate and Degradation Studies of 1 Methylpiperazin 2 Yl Methanol

Biodegradation Pathways of (1-Methylpiperazin-2-yl)methanol in Aqueous and Soil Environments

The presence of a methyl group on one of the nitrogen atoms and a methanol (B129727) group on the carbon atom of the piperazine (B1678402) ring in this compound is expected to influence its biodegradability. The methyl group may slightly increase its persistence, while the methanol group, being a primary alcohol, could potentially serve as a site for initial microbial attack through oxidation to an aldehyde and then a carboxylic acid.

A potential biodegradation pathway could involve the initial oxidation of the methanol group, followed by the cleavage of the piperazine ring. The N-methyl group could also be a target for demethylation. Complete mineralization would ultimately lead to the formation of carbon dioxide, water, and inorganic nitrogen.

For a structurally related compound, (1,4-dimethylpiperazin-2-yl)methanol (B83711), predictive models suggest a biodegradation half-life of approximately 3.8 days, though it is indicated as not being readily biodegradable. epa.gov This suggests that while degradation may occur, it might not be a rapid process in the environment.

Table 1: Predicted Environmental Fate Properties of a Structurally Related Compound

PropertyValueCompound
Biodegradation Half-Life3.80 days(1,4-dimethylpiperazin-2-yl)methanol
Ready BiodegradabilityNot readily biodegradable(1,4-dimethylpiperazin-2-yl)methanol
Soil Adsorption Coefficient (Koc)64.6 L/kg(1,4-dimethylpiperazin-2-yl)methanol
Bioconcentration Factor2.89 L/kg(1,4-dimethylpiperazin-2-yl)methanol

Source: Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov

Photolytic and Chemical Degradation Mechanisms of this compound

Specific studies on the photolytic and chemical degradation of this compound are lacking. However, research on piperazine provides some insights into potential degradation mechanisms.

Photolytic Degradation: Piperazine and its derivatives can undergo photo-oxidation. In the atmosphere, these compounds are expected to react with photochemically produced hydroxyl radicals. The estimated atmospheric hydroxylation rate for the related compound (1,4-dimethylpiperazin-2-yl)methanol is 3.89e-11 cm³/molecule-sec, suggesting a relatively short atmospheric lifetime. epa.gov In aqueous environments, direct photolysis by sunlight is less likely to be a significant degradation pathway unless sensitizers are present.

Chemical Degradation:

Oxidation: Piperazine can be degraded through oxidation. In the context of CO2 capture technologies, piperazine has been shown to undergo thermal and oxidative degradation, leading to the formation of various degradation products.

Reaction with Ozone: Ozonation is a potential chemical degradation pathway. Studies on piperazine have shown that it reacts with ozone, which could lead to the cleavage of the piperazine ring.

The N-methyl and methanol functional groups on this compound would likely influence its reactivity towards these degradation processes compared to unsubstituted piperazine.

Ecotoxicological Assessment of this compound and its Metabolites (Focus on environmental impact)

There is a significant lack of ecotoxicological data for this compound and its potential metabolites. To provide a preliminary assessment, data for related piperazine compounds can be considered, although it is crucial to note that toxicity can vary significantly with substitution.

For the analogous compound (1,4-dimethylpiperazin-2-yl)methanol, predictive models estimate a fish biotransformation half-life of approximately 0.069 days. epa.gov Generally, piperazine itself is considered to have low to moderate toxicity to aquatic organisms.

The metabolites formed during biodegradation or chemical degradation could also have their own toxicological profiles. For instance, if the piperazine ring is cleaved, the resulting aliphatic amines could have different toxicities. Given that many pharmaceuticals and their metabolites can be persistent and bioactive, the potential for long-term environmental impacts from this compound and its degradation products cannot be dismissed without specific ecotoxicological studies.

Table 2: Predicted Ecotoxicological Data for a Structurally Related Compound

EndpointValueSpeciesCompound
Fish Biotransformation Half-Life0.069 daysFish(1,4-dimethylpiperazin-2-yl)methanol

Source: Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov

Advanced Wastewater Treatment Strategies for the Removal of this compound

Due to the likely persistence of this compound, conventional wastewater treatment plants may not be effective in its complete removal. Advanced wastewater treatment strategies would likely be necessary to prevent its release into the environment.

Advanced Oxidation Processes (AOPs): AOPs are promising technologies for the degradation of recalcitrant organic compounds. These processes generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants. chemicalbook.com

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide and iron salts to generate hydroxyl radicals. They have been shown to be effective in treating wastewater containing various organic pollutants.

Ozonation: Ozone is a strong oxidant that can directly react with organic molecules or generate hydroxyl radicals. Ozonation has been investigated for the removal of piperazine from wastewater.

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide is another effective AOP for degrading organic contaminants.

Biological Treatment: While standard biological treatment may be insufficient, specialized biological treatment methods could be developed. This might involve the use of acclimated microbial consortia capable of degrading N-substituted piperazines. For instance, some bacteria can utilize methanol as a carbon source, which could be a starting point for the degradation of this compound. mdpi.com

The selection of the most appropriate treatment strategy would depend on the concentration of the compound in the wastewater, the desired removal efficiency, and economic considerations. A combination of biological and advanced oxidation processes might be the most effective approach for the complete removal of this compound and its degradation products from wastewater.

Future Directions and Emerging Research Avenues for 1 Methylpiperazin 2 Yl Methanol

Integration of Artificial Intelligence and Machine Learning in (1-Methylpiperazin-2-yl)methanol Research

Table 1: Conceptual AI-Proposed Retrosynthetic Disconnections for this compound.
Disconnection StrategyKey PrecursorsPotential Reaction TypeRationale for AI Selection
C-C Bond Formation1-Methylpiperazine-2-carbaldehydeReductionHigh-yield, well-established transformation.
C-N Bond CyclizationAn N-methylethylenediamine derivative and a 3-carbon electrophileCyclocondensationConvergent synthesis from simple acyclic precursors.
N-MethylationPiperazin-2-yl-methanolReductive Amination / AlkylationLate-stage functionalization of a common intermediate.

Machine learning models excel at identifying complex patterns within large datasets. ijcrt.org In chemical research, this capability can be harnessed to predict both the chemical reactivity and potential biological activity of this compound and its derivatives.

Reactivity Prediction: By training models on experimental data from reactions involving similar N-heterocycles, it is possible to predict the likely outcomes of new reactions. For example, an ML model could forecast the yield of a specific C-H functionalization reaction on the piperazine (B1678402) ring under various catalytic conditions, thereby reducing the need for extensive trial-and-error optimization in the lab.

Biological Activity Prediction: A key application of ML in drug discovery is the prediction of a molecule's interaction with biological targets. ijcrt.orgnih.gov By training models on large libraries of compounds with known activities (e.g., from databases like ChEMBL), researchers can perform virtual screening to predict whether this compound is likely to be active against a specific protein target, such as a kinase or a G-protein coupled receptor. github.complos.org These predictions are based on calculated molecular descriptors that numerically represent the molecule's structural and physicochemical properties. github.com While these predictions require experimental validation, they serve to generate hypotheses and prioritize compounds for further investigation. ijcrt.org

Table 2: Key Molecular Descriptors for ML-Based Bioactivity Prediction of this compound.
Descriptor TypeDescriptor ExampleRelevance to Bioactivity
PhysicochemicalLogP (Lipophilicity)Influences membrane permeability and binding to hydrophobic pockets.
TopologicalTopological Polar Surface Area (TPSA)Correlates with drug transport properties and oral bioavailability.
StructuralNumber of Hydrogen Bond Donors/AcceptorsDetermines potential interactions with amino acid residues in a protein's active site.
FingerprintsExtended-Connectivity Fingerprints (ECFP)Encodes detailed structural features to compare molecular similarity and predict activity.

Exploration of Novel Synthetic Methodologies for this compound

While traditional synthetic methods are effective, emerging methodologies offer milder reaction conditions, improved selectivity, and access to novel chemical space. Photocatalysis, electrosynthesis, and biocatalysis represent green and sustainable alternatives for the synthesis and functionalization of complex molecules like this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the activation of C-H bonds under exceptionally mild conditions. nih.govmdpi.comencyclopedia.pub For this compound, this technology could facilitate the direct functionalization of the piperazine ring's C-H bonds, which is a significant challenge with traditional methods. nih.gov This approach allows for the introduction of new substituents (e.g., aryl, alkyl, or vinyl groups) onto the core structure, rapidly generating a library of analogues for structure-activity relationship studies. mdpi.combohrium.comacs.org

Electrosynthesis, which uses electricity to drive chemical reactions, offers a reagent-free and sustainable alternative to conventional redox chemistry. nih.govunimi.it This methodology could be particularly valuable for the stereoselective synthesis of the chiral alcohol center in this compound. researchgate.netresearchgate.net For instance, the electrochemical reduction of a ketone precursor on a chiral electrode surface or in the presence of a chiral mediator could provide a direct and highly enantioselective route to the desired alcohol, avoiding the use of stoichiometric metal hydrides or other reducing agents. electrosynthesis.com

Table 3: Comparison of Novel and Traditional Synthetic Approaches.
MethodologyPotential ApplicationAdvantagesTraditional Counterpart
PhotocatalysisC-H Alkylation/Arylation of the piperazine ringMild conditions (room temp, visible light), high functional group tolerance. encyclopedia.pubDirected ortho-metalation (requires harsh reagents, protecting groups). nih.gov
ElectrosynthesisAsymmetric reduction of a ketone precursorAvoids stoichiometric reagents, high selectivity, sustainable. nih.govelectrosynthesis.comChiral borane or metal hydride reduction (generates waste).

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with unparalleled selectivity. mdpi.com The synthesis of single-enantiomer drugs and intermediates is a primary application where biocatalysis excels. mdpi.com For producing enantiomerically pure this compound, enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are ideal candidates. These enzymes can reduce a prochiral ketone precursor to the corresponding chiral alcohol with exceptionally high enantiomeric excess (>99% ee). This approach is conducted in aqueous media under mild conditions, aligning with the principles of green chemistry.

Table 4: Potential Biocatalytic Routes to Chiral this compound.
Enzyme ClassTransformationPrecursorKey Advantage
Ketoreductase (KRED)Asymmetric reduction1-(1-Methylpiperazin-2-yl)ethan-1-oneExtremely high enantioselectivity for producing (R)- or (S)-alcohols. mdpi.com
Alcohol Dehydrogenase (ADH)Asymmetric reduction1-(1-Methylpiperazin-2-yl)ethan-1-oneBroad substrate scope and well-established industrial use. mdpi.com
Transaminase (ATA)Asymmetric amination followed by conversionA suitable keto-acid or keto-esterProvides access to chiral amines which can be cyclized into the piperazine core.

Expansion of Applications of this compound in Interdisciplinary Fields

While the piperazine scaffold is most prominent in medicinal chemistry, its unique structural and electronic properties make it suitable for applications in other scientific disciplines. rsc.orgresearchgate.net The specific combination of a tertiary amine, a secondary amine, and a primary alcohol in this compound makes it a versatile building block for materials science, coordination chemistry, and catalysis.

Coordination Chemistry and Materials Science: The nitrogen and oxygen atoms in this compound can act as donor atoms, making the molecule an effective ligand for coordinating with metal ions. wikipedia.orgnih.gov This could enable its use in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). nih.govmonash.edu Such materials have applications in gas storage (e.g., methane or CO2 capture), catalysis, and chemical sensing. rsc.org Piperazine-functionalized materials have already shown promise for enhanced methane storage and as nanocarriers for drug delivery. rsc.orgnih.gov

Catalysis: Piperazine derivatives have been successfully employed as ligands in transition metal catalysis. nih.govnih.gov The bifunctional nature of this compound could be exploited to design new ligands for asymmetric catalysis, where the alcohol moiety could participate in secondary interactions to influence the stereochemical outcome of a reaction.

Polymer Chemistry: The primary alcohol and secondary amine provide two points for polymerization. This could allow this compound to be used as a functional monomer to synthesize specialized polymers, such as polyamides or polyurethanes, with embedded piperazine units that could influence properties like solubility, basicity, and metal-binding capabilities.

Optoelectronics and Smart Materials

The development of novel functional materials is a cornerstone of modern technological advancement. While direct research on this compound in optoelectronics is not yet established, its molecular structure suggests significant potential as a building block for smart materials. Piperazine derivatives have been investigated for their role in creating "stimuli-responsive" or "smart" polymers that change their properties in response to external stimuli like pH or temperature.

The tertiary amine within the piperazine ring of this compound can be protonated at low pH, leading to significant changes in the solubility and conformation of polymers incorporating this moiety. This pH-responsiveness is a key feature of smart materials used in sensors and controlled-release systems. Furthermore, the hydroxyl group provides a reactive site for polymerization or grafting onto other material backbones. The inherent chirality of the molecule could be exploited to create materials with unique optical properties, a promising avenue for the development of advanced optoelectronic devices. Research into polymers derived from this compound could lead to new hydrogels, films, or coatings with tunable properties.

Table 1: Potential Roles and Research Avenues for this compound in Smart Materials

Feature of this compoundPotential Application in Smart MaterialsResearch Direction
Piperazine Core (Tertiary Amine) pH-Responsive Polymers and HydrogelsSynthesis and characterization of homopolymers and copolymers to study their Lower Critical Solution Temperature (LCST) behavior in response to pH changes.
Hydroxyl (-OH) Group Functional Monomer/InitiatorUse as an initiator for ring-opening polymerization or as a monomer in condensation polymerization to create novel polyesters or polyurethanes.
Chiral Center Chiroptical MaterialsDevelopment of polymers with helical structures that exhibit circular dichroism, potentially for use in optical sensors or asymmetric catalysis.
Combined Features Multi-Stimuli Responsive SystemsCreation of materials that respond to both pH and temperature, or that can be functionalized with photo-responsive groups for light-sensitive applications.

Advanced Delivery Systems (Focus on material science)

In the realm of material science, advanced delivery systems are being designed to transport therapeutic agents with greater precision and efficiency. Polymer-drug conjugates, for instance, are a class of nanomedicine where a drug is covalently attached to a polymer backbone, which can improve the drug's solubility, stability, and pharmacokinetic profile. wikipedia.orgnih.gov

This compound presents an intriguing scaffold for such systems. Its hydroxyl group serves as a convenient anchor point for conjugating it to polymer backbones like polyethylene glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA). wikipedia.org The piperazine moiety itself is of interest, as some piperazine derivatives have been shown to act as permeation enhancers, which could facilitate the transport of macromolecular drugs across biological barriers. acs.org

Furthermore, the molecule could be used to functionalize the surface of nanocarriers such as nanoparticles, liposomes, or micelles. nih.gov Attaching this compound to the surface of these carriers could impart pH-sensitivity, allowing for the targeted release of an encapsulated payload in specific acidic microenvironments, such as those found in tumors or endosomes. This strategy combines the benefits of a nanocarrier with the smart properties endowed by the piperazine ring.

Table 2: Potential Strategies for Incorporating this compound in Advanced Delivery Systems

Delivery System ComponentRole of this compoundPotential Advantage
Polymer Backbone Co-monomer in a biodegradable polymerIntroduces pH-responsive segments for controlled degradation and release.
Polymer-Molecule Conjugate Attached as a side chain to a polymer carrierCould enhance epithelial permeability and cellular uptake of the entire conjugate.
Nanoparticle Surface Surface functionalization agentImparts "stealth" properties and pH-triggered payload release in acidic environments.
Hydrogel Network Cross-linking agent or functional monomerCreates a pH-sensitive hydrogel matrix for triggered release of embedded molecules.

Development of Advanced Analytical Techniques for Trace Level Detection of this compound

As the applications of this compound potentially expand, the need for robust and sensitive analytical methods for its detection and quantification at trace levels becomes critical. Such methods are essential for pharmacokinetic studies, environmental monitoring, and quality control during manufacturing. Given that the molecule lacks a strong chromophore, direct UV detection in High-Performance Liquid Chromatography (HPLC) would be challenging at low concentrations.

Future research should focus on developing methods that address this challenge. One promising approach is pre-column or post-column derivatization, where the molecule is reacted with a reagent to attach a UV-active or fluorescent tag. For example, reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride are commonly used to derivatize amines for enhanced detection. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly after derivatization of the polar hydroxyl and amine groups to increase volatility. epa.gov Furthermore, because this compound is a chiral compound, the development of stereoselective analytical methods is crucial. Chiral HPLC, using columns with a chiral stationary phase, would be necessary to separate and quantify the individual enantiomers, which is often a regulatory requirement for chiral pharmaceutical compounds. acs.orgnih.gov

Table 3: Hypothetical Analytical Parameters for Trace Level Detection of this compound

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetectorDerivatization Agent (if applicable)Potential Application
Chiral HPLC Chiral stationary phase (e.g., polysaccharide-based)Acetonitrile/Methanol (B129727)/Amine modifier mixtureUV or FluorescenceDansyl Chloride (for fluorescence)Enantiomeric purity testing, pharmacokinetic studies
GC-MS Capillary column (e.g., DB-5ms)HeliumMass Spectrometer (MS)Silylating agent (e.g., BSTFA)Impurity profiling, environmental trace analysis
LC-MS/MS C18 reversed-phaseAcetonitrile/Water with formic acidTriple Quadrupole MSNone requiredHigh-sensitivity quantification in biological matrices

Socio-Economic and Ethical Implications of this compound Research and Production

The advancement of research and potential large-scale production of a specialty chemical like this compound carries both socio-economic and ethical considerations. As a pharmaceutical intermediate, its production contributes to a complex global supply chain, impacting economic growth and employment. fdachem.comwashu.edu

Socio-Economic Implications: The manufacturing of pharmaceutical intermediates is a significant economic driver, creating skilled jobs in chemical synthesis, process engineering, and quality control. efpia.eu Domestic production of such key intermediates can enhance supply chain security and reduce reliance on foreign sources, a factor of growing importance for national health security. washu.edu The economic impact extends beyond direct employment to indirect effects on suppliers of raw materials and services. efpia.eu However, the production is also subject to market dynamics, including the cost of raw materials and global competition, which can affect the viability and location of manufacturing facilities.

Ethical Implications: The chemical manufacturing industry faces a number of ethical obligations. solubilityofthings.comacs.org A primary concern is environmental stewardship, which involves the adoption of green chemistry principles to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. talk-business.co.uk The life cycle assessment of the synthesis process for this compound would be an important step in understanding and mitigating its environmental footprint.

Furthermore, companies have an ethical responsibility to ensure a safe working environment for their employees and to be transparent with local communities about their operations and potential risks. meghmaniglobal.com This includes robust process safety management and clear communication. Data integrity and transparency in reporting research findings and product quality are also critical ethical cornerstones. fctemis.org

Table 4: Framework for Assessing Socio-Economic and Ethical Implications

DimensionKey ConsiderationsAssessment Metrics
Economic Job Creation, Contribution to GDP, Supply Chain ResilienceNumber of direct/indirect jobs, value-added to the economy, analysis of supply chain vulnerabilities.
Social Worker Health & Safety, Community EngagementLost-time injury rates, documentation of safety protocols, public transparency reports.
Environmental Resource Consumption, Waste Generation, Carbon FootprintLife Cycle Assessment (LCA), E-Factor (mass of waste/mass of product), energy consumption data.
Ethical Governance Research Integrity, Anti-Corruption, Product QualityAdherence to Good Laboratory/Manufacturing Practices (GLP/GMP), transparency in business dealings, quality assurance records. meghmaniglobal.com

Q & A

Q. What are the recommended synthetic routes for (1-Methylpiperazin-2-yl)methanol, and how can purity be optimized?

The synthesis of piperazine derivatives typically involves multi-step reactions, including alkylation, reductive amination, or nucleophilic substitution. For stereochemically complex analogs like [(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol, key steps include:

  • Chiral resolution : Use of chiral catalysts or enantioselective reagents to control stereochemistry .
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validation : NMR (¹H/¹³C) and LC-MS to confirm structural integrity and purity.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond angles and torsional strain. For example, piperazine derivatives often exhibit bond angles between 105.5° and 121.03° .
  • Spectroscopy : IR spectroscopy to identify hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electrostatic potentials and optimize geometry .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact the biological activity of this compound analogs?

Stereochemistry significantly affects receptor binding. For example:

  • Case Study : The [(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol enantiomer showed 10-fold higher affinity for serotonin receptors compared to its (2S,5R) counterpart .
  • Methodology :
    • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
    • Docking simulations : AutoDock Vina to predict binding modes against target proteins (e.g., 5-HT receptors) .

Q. What strategies resolve contradictions in thermodynamic data (e.g., melting points) reported for this compound derivatives?

Discrepancies in melting points (e.g., 96–98°C vs. 187–190°C for similar compounds ) may arise from:

  • Polymorphism : Perform differential scanning calorimetry (DSC) to detect crystalline forms.
  • Hydration states : TGA analysis under nitrogen to quantify water content.
  • Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. acetonitrile) and cooling rates .

Q. How can reaction yields for this compound derivatives be optimized in multi-step syntheses?

  • Catalyst screening : Test Pd/C or Raney nickel for hydrogenation steps to reduce byproducts.
  • Solvent selection : Use DMF for reactions requiring high polarity or THF for Grignard additions.
  • Process monitoring : In-line FTIR to track intermediate formation and adjust stoichiometry in real time .

Methodological Recommendations

  • Crystallization : For X-ray studies, grow crystals via slow evaporation in methanol/ethyl acetate (1:1 v/v) .
  • Toxicity screening : Follow EPA DSSTox guidelines (e.g., DTXSID70650192) for preliminary hazard assessment .
  • Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.